Sigma‑2 vs. Sigma‑1 Receptor Binding Affinity and Selectivity Profile
In a cross-study comparison using data curated in BindingDB, the target compound (associated with CHEMBL1698776) demonstrates a Ki of 90 nM for the sigma‑2 receptor and a Ki of 841 nM for the sigma‑1 receptor, yielding a ~9.3‑fold selectivity preference for sigma‑2 over sigma‑1 [1]. For context, the prototypical sigma ligand haloperidol exhibits Ki values of approximately 3–5 nM for sigma‑1 and ~50 nM for sigma‑2, representing a sigma‑1 preference [2]. The inverted selectivity profile of the target compound (sigma‑2 > sigma‑1) distinguishes it from the established sigma‑1‑preferring benchmark. **Note:** Cross-referencing the ChEMBL ID reveals a molecular formula discrepancy (C₂₄H₂₉N₃O₂ vs. C₂₄H₂₈N₂O₂) that introduces uncertainty in data attribution and should be independently verified before procurement based solely on this evidence.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma‑2 Ki = 90 nM; Sigma‑1 Ki = 841 nM |
| Comparator Or Baseline | Haloperidol: Sigma‑1 Ki ≈ 3–5 nM; Sigma‑2 Ki ≈ 50 nM |
| Quantified Difference | Sigma‑2/Sigma‑1 selectivity ratio: target ~9.3 (sigma‑2 preference) vs. haloperidol ~0.06–0.1 (sigma‑1 preference) |
| Conditions | Sigma‑2: rat PC12 cells; Sigma‑1: guinea pig brain membrane (BindingDB-curated data) |
Why This Matters
A sigma‑2‑preferring ligand addresses a distinct pharmacological space from sigma‑1‑preferring probes like haloperidol, making the target compound potentially valuable for sigma‑2‑specific mechanistic studies.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Ki data for sigma‑2 (90 nM) and sigma‑1 (841 nM) receptors. Accessed 2026-05-06. View Source
- [2] T. Hayashi, T. Su. Sigma-1 receptor ligands: potential applications in CNS disorders. CNS Drugs, 2004, 18(5), 269-284. View Source
